Spermidine-butane-d8 trihydrochloride

Description

Chemical Identity and Nomenclature

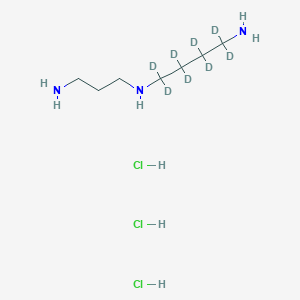

This compound is systematically named as N-(3-aminopropyl)-1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine trihydrochloride according to International Union of Pure and Applied Chemistry nomenclature standards. The compound is also known by several synonymous names including deuterated spermidine trihydrochloride and N-(3-aminopropyl)-1,4-butane-d8-diamine trihydrochloride. The Chemical Abstracts Service has assigned this compound the registry number 1173019-26-5, which serves as its unique identifier in chemical databases and regulatory documentation.

The molecular formula for this compound is C7H19N3·3HCl, with the deuterium substitutions specifically located within the central butane chain. The compound's systematic nomenclature reflects the precise positioning of the eight deuterium atoms, which replace the corresponding hydrogen atoms at positions 1,1,2,2,3,3,4,4 of the butane segment. This specific deuteration pattern provides optimal mass spectrometric discrimination while maintaining the essential structural and functional characteristics of the parent spermidine molecule.

The International Chemical Identifier key for this compound is LCNBIHVSOPXFMR-BQVYHINQSA-N, providing a standardized representation of its molecular structure. The European Community number 693-814-6 serves as an additional regulatory identifier within European Union chemical registration systems. These multiple identification systems ensure precise communication and tracking of this specialized research compound across international scientific and commercial networks.

Classification as a Deuterated Polyamine

This compound belongs to the specialized category of isotopically labeled polyamines, specifically representing a deuterated analog of the naturally occurring triamine spermidine. Polyamines constitute a fundamental class of organic compounds characterized by the presence of two or more amino groups, with spermidine specifically containing three amine functionalities. The deuteration of this compound places it within the broader family of stable isotope-labeled internal standards used extensively in analytical chemistry and biochemical research.

The compound retains all the essential structural features that define polyamines, including multiple positively charged amino groups that enable interactions with negatively charged biomolecules such as deoxyribonucleic acid, ribonucleic acid, and proteins. Natural polyamines, including putrescine, spermidine, and spermine, are found in all forms of life and play critical roles in cellular growth, repair, and metabolic processes. The deuterated version maintains these fundamental chemical properties while providing enhanced analytical capabilities through its isotopic signature.

The classification of this compound as a deuterated polyamine reflects both its structural relationship to natural spermidine and its functional role as an analytical tool. The deuterium substitution provides a mass shift of eight atomic mass units compared to the natural compound, enabling precise quantification in biological matrices through mass spectrometric techniques. This isotopic labeling approach has become increasingly important in metabolomics and pharmaceutical research, where accurate quantification of endogenous compounds requires isotopically labeled internal standards.

Structural Characteristics and Molecular Configuration

The molecular structure of this compound consists of a linear carbon chain backbone with three amino groups positioned at strategic intervals to create the characteristic polyamine architecture. The compound features a propylamine terminus connected through a secondary amine linkage to a deuterated butane chain, which terminates in a primary amine group. This configuration results in the systematic name N-(3-aminopropyl)-1,4-butane-d8-diamine, reflecting the specific connectivity pattern of the amino and alkyl components.

The deuterium substitutions are strategically positioned within the central butane segment, specifically replacing hydrogen atoms at the 1,1,2,2,3,3,4,4 positions. This deuteration pattern creates a symmetric isotopic labeling within the butane chain while preserving the amino functionalities that define the compound's biological activity. The Simplified Molecular Input Line Entry System representation Cl.Cl.Cl.[2H]C([2H])(N)C([2H])([2H])C([2H])([2H])C([2H])([2H])NCCCN illustrates the precise positioning of the deuterium atoms and the trihydrochloride salt formation.

| Structural Component | Configuration | Deuteration Status |

|---|---|---|

| Terminal propylamine | -(CH2)3-NH2 | Non-deuterated |

| Secondary amine | -NH- | Non-deuterated |

| Butane chain | -(CD2)4- | Fully deuterated |

| Terminal amine | -NH2 | Non-deuterated |

| Salt form | 3 HCl | Non-deuterated |

The molecular configuration adopts an extended conformation in solution, with the positively charged amino groups separated by methylene spacers that provide optimal spacing for interaction with negatively charged biological macromolecules. The trihydrochloride salt formation involves protonation of all three amino groups, creating a tri-cationic species with enhanced water solubility and chemical stability. This ionic form is particularly advantageous for analytical applications, as it provides consistent chemical behavior across varying solution conditions.

Physicochemical Properties and Stability

This compound exhibits a molecular weight of 262.68 grams per mole, representing an increase of eight atomic mass units compared to the non-deuterated spermidine trihydrochloride. The compound demonstrates high isotopic purity with 98 atom percent deuterium content, ensuring reliable analytical performance in mass spectrometric applications. Chemical purity specifications typically range at 95 percent, indicating minimal impurities that could interfere with analytical measurements.

The compound exists as a white to off-white crystalline powder at room temperature, with a reported melting point range of 257-259 degrees Celsius. This thermal stability profile is consistent with other polyamine hydrochloride salts and indicates sufficient stability for routine laboratory handling and storage. The hygroscopic nature of the compound requires careful moisture control during storage and handling to maintain chemical integrity.

| Property | Value | Reference Standard |

|---|---|---|

| Molecular Weight | 262.68 g/mol | |

| Isotopic Purity | 98 atom % D | |

| Chemical Purity | 95% | |

| Melting Point | 257-259°C | |

| Storage Temperature | -20°C | |

| Physical Form | Crystalline powder |

Properties

IUPAC Name |

N'-(3-aminopropyl)-1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H/i1D2,2D2,4D2,6D2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNBIHVSOPXFMR-BQVYHINQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CN.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])NCCCN)C([2H])([2H])N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H22Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746320 | |

| Record name | N~1~-(3-Aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-26-5 | |

| Record name | N~1~-(3-Aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173019-26-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Deuterated Butane Diamine Segment

- The butane-d8 diamine moiety is synthesized starting from deuterated precursors such as 1,4-dibromobutane-d8 or 1,4-diaminobutane-d8.

- Alternatively, the butane chain can be selectively deuterated via catalytic hydrogen-deuterium exchange reactions on butane derivatives, ensuring high isotopic purity.

Assembly of Spermidine Backbone

- The aminopropyl segment is introduced by alkylation reactions involving protected amines and appropriate alkyl halides.

- For example, di-Boc-protected homospermidine intermediates can be alkylated with deuterated butane derivatives under basic conditions (e.g., K2CO3 in DMF).

- The use of nosylates or mesylates as leaving groups facilitates clean alkylation and allows for easier purification.

Protection and Regioselective Functionalization

- Regioselective protection of amino groups is crucial to prevent polymerization or over-alkylation.

- Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups are commonly employed to protect primary and secondary amines.

- Nosyl (p-nitrobenzenesulfonyl) groups have been used to protect amino groups and facilitate selective alkylation steps.

- Solid-phase synthesis techniques have also been reported to simplify purification and improve yields in polyamine synthesis.

Deprotection and Salt Formation

- Removal of protecting groups is typically performed by catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or acidic treatment (e.g., trifluoroacetic acid for Boc removal).

- The free amine is then converted into the trihydrochloride salt by treatment with hydrochloric acid, which enhances compound stability and water solubility.

Representative Synthetic Route (Based on Literature Analogues)

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Protection of aminoalcohol precursors | Boc2O or CbzCl, base | 70-90 | Protects amine for selective reactions |

| 2 | Conversion to mesylate/nosylate intermediates | MsCl or NsCl, base | 80-95 | Activates for nucleophilic substitution |

| 3 | Nucleophilic substitution with LiN3 or alkylation | LiN3, DMF, K2CO3 | 60-85 | Introduces azide or alkyl group |

| 4 | Reduction of azide to amine | Pd/C, H2 or Staudinger reaction | 70-90 | Staudinger reaction with 40% CH3NH2 preferred over NH4OH |

| 5 | Alkylation with deuterated diiodobutane | 1,4-diiodobutane-d8, K2CO3 | 50-75 | Introduces deuterated butane chain |

| 6 | Deprotection of amino groups | Pd/C, H2 or acid (TFA) | 80-95 | Yields free amine |

| 7 | Formation of trihydrochloride salt | HCl in ethanol or water | Quantitative | Stabilizes compound |

Research Findings and Optimization Notes

- Purification : Complete removal of unreacted nosylates or mesylates is essential before deprotection to ensure high purity of the final product.

- Yield Considerations : Overall yields for complex polyamine derivatives like this compound can range from 15% to 40% depending on the number of steps and efficiency of protection/deprotection.

- Isotopic Purity : Maintaining high deuterium incorporation (>98%) requires careful handling to avoid isotopic exchange during synthesis and workup.

- Alternative Methods : Solid-phase synthesis has been explored to streamline the process, though solution-phase synthesis remains predominant.

- Analytical Characterization : Final compounds are characterized by NMR (including ^2H NMR for deuterium), mass spectrometry, and elemental analysis to confirm isotopic enrichment and purity.

Summary Table of Key Preparation Methods

| Method Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| Deuterium Incorporation | Use of deuterated precursors or catalytic exchange | High isotopic purity achievable | Cost and availability of reagents |

| Protection Strategies | Boc, Cbz, Nosyl protection of amines | Regioselectivity, purification ease | Multiple steps increase complexity |

| Alkylation Techniques | Nucleophilic substitution with deuterated alkyl halides | Clean reactions, good yields | Requires careful control to avoid side reactions |

| Deprotection and Salt Formation | Catalytic hydrogenation or acid treatment followed by HCl salt formation | Efficient deprotection and stabilization | Sensitive to reaction conditions |

| Solid-Phase Synthesis | Resin-bound intermediates for simplified purification | Simplifies purification | May require specialized equipment |

Chemical Reactions Analysis

Types of Reactions: Spermidine-butane-d8 trihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides and alkoxides are commonly used under basic conditions.

Major Products: The major products formed from these reactions include various deuterated amines and substituted derivatives, which are useful in further biochemical applications .

Scientific Research Applications

Chemical Applications

Mass Spectrometry

Spermidine-butane-d8 trihydrochloride is primarily used as a stable isotope-labeled compound in mass spectrometry. This application enables researchers to trace metabolic pathways and analyze complex biochemical reactions with high precision . The incorporation of deuterium allows for more accurate quantification and identification of metabolites.

Synthesis of Deuterated Pharmaceuticals

The compound is utilized in the synthesis of deuterated pharmaceuticals, which are increasingly important in drug development due to their potential to improve pharmacokinetics and reduce side effects . Its stable isotopic nature enhances the tracking of drug metabolism and distribution in biological systems.

Biological Applications

Polyamine Metabolism Studies

this compound plays a crucial role in studying polyamine metabolism. Polyamines are essential for cell growth, differentiation, and survival. Research has shown that spermidine can induce autophagy, a cellular process that degrades and recycles cellular components, thereby promoting longevity and cellular health .

Cellular Interaction Studies

The compound is used to investigate interactions between proteins and nucleic acids. Spermidine binds to nucleic acids, stabilizing their structures, which is critical for gene expression regulation . This property makes it valuable for research into gene therapy and molecular biology.

Medical Applications

Potential Drug Development

this compound is being investigated for its potential use in drug development, particularly as a biomarker for disease research. Its effects on cellular processes make it a candidate for therapies targeting age-related diseases and conditions such as cancer .

Toxicological Assessments

Studies have evaluated the safety profile of spermidine compounds, including this compound. Research indicates that it is non-genotoxic and exhibits no adverse effects at high doses in animal models, supporting its potential use as a dietary supplement .

Case Study 1: Autophagy Induction

A study investigated the effects of spermidine supplementation on autophagy in healthy volunteers. Results showed that spermidine significantly increased autophagy markers without adverse effects, suggesting its role as a therapeutic agent in aging-related diseases .

Case Study 2: Pharmacokinetics

Another clinical trial focused on the pharmacokinetics of spermidine after oral administration. The study found that while spermidine levels did not significantly change post-supplementation, its metabolite spermine increased, indicating metabolic conversion that may underlie its biological effects .

Data Tables

Mechanism of Action

The mechanism of action of spermidine-butane-d8 trihydrochloride involves its interaction with nucleic acids and proteins. It stabilizes cell membranes and nucleic acid structures by binding to negatively charged molecules. This compound also induces autophagy, a cellular process that degrades and recycles cellular components, which is linked to its potential anti-aging effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key differences between spermidine-butane-d8 trihydrochloride and related polyamine derivatives:

Key Differences

- Deuterium Substitution: this compound incorporates deuterium in its butane chain, reducing metabolic degradation rates compared to non-deuterated spermidine trihydrochloride. This enhances its utility in mass spectrometry-based tracing .

- Solubility and Reactivity : The trihydrochloride salt form ensures high water solubility (100 mg/mL for spermidine trihydrochloride), whereas acetylated derivatives (e.g., n8-acetylspermidine dihydrochloride) exhibit reduced polarity due to the acetyl group .

- Biological Activity : Spermine tetrahydrochloride, with an additional amine group, shows stronger DNA condensation and chromatin stabilization effects compared to spermidine derivatives .

Research Findings

- Spermidine Trihydrochloride : Demonstrates antioxidant properties by reducing reactive oxygen species (H₂O₂ and O₂⁻) in plant systems, improving photosystem II efficiency .

- n8-Acetylspermidine Dihydrochloride : Used as an analytical standard for studying polyamine acetylation, a regulatory mechanism in cancer and aging .

Biological Activity

Spermidine-butane-d8 trihydrochloride is a deuterated derivative of spermidine, a naturally occurring polyamine that plays a crucial role in various biological processes. This compound has garnered attention in scientific research for its potential therapeutic applications and its involvement in metabolic pathways. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.

Overview of Spermidine and Its Derivatives

Spermidine is a polyamine that is involved in cellular growth, differentiation, and gene expression regulation. The deuterated form, this compound, retains the biological activities of its parent compound while providing advantages in analytical studies due to its stable isotopic labeling. This labeling facilitates tracing metabolic pathways and studying the compound's interactions within biological systems.

Target Interactions:

this compound interacts with several biological targets similar to spermidine. Key interactions include:

- Beta-adrenergic receptors: Involved in signaling pathways that regulate various physiological responses.

- Thioredoxin reductase: An enzyme that plays a role in cellular redox status and antioxidant defense mechanisms.

Biochemical Pathways:

The compound is primarily involved in the polyamine biosynthesis pathway:

- Synthesis: It is synthesized from putrescine by the enzyme spermidine synthase.

- Metabolism: Can be further converted to spermine by spermine synthase, affecting various metabolic processes.

Cellular Effects

This compound has been shown to influence several cellular functions:

- Autophagy Activation: It stimulates autophagy, a critical process for cellular maintenance and homeostasis. This activation has been linked to increased lifespan and improved cellular function.

- Gene Expression Regulation: The compound binds to nucleic acids, stabilizing their structures, which is essential for maintaining genomic integrity and regulating gene expression.

1. Lifespan Extension Studies

Research indicates that spermidine supplementation can extend lifespan across various model organisms, including yeast, flies, and mice. For instance:

- A study demonstrated that low doses of this compound improved cognitive function and extended lifespan in mice models without significant toxicity .

2. Neuroprotective Effects

Spermidine has been shown to provide neuroprotection through:

- Anti-inflammatory Properties: It reduces inflammation in neuronal tissues, potentially aiding in the treatment of neurodegenerative diseases.

- Mitochondrial Function Enhancement: The compound enhances mitochondrial respiration and metabolic function .

3. Dosage Effects

The effects of this compound vary with dosage:

- Low to moderate doses promote health benefits such as enhanced cellular health.

- High doses may lead to adverse effects like liver toxicity and oxidative stress .

Data Tables

Q & A

Basic Research Questions

Q. How can Spermidine-butane-d8 trihydrochloride be synthesized and characterized for isotopic labeling studies?

- Methodological Answer : Synthesis typically involves deuterium incorporation at the butane moiety via catalytic deuteration or chemical exchange. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium placement and liquid chromatography-mass spectrometry (LC-MS) to verify purity and isotopic enrichment (>98% deuterium). For example, aqueous ethanol solutions are commonly used to maintain stability during storage .

Q. What are the critical handling and storage protocols for this compound in experimental settings?

- Methodological Answer : Store at 2–8°C in aqueous ethanol solutions to prevent degradation. Avoid exposure to moisture, extreme temperatures, or strong oxidizers. Aliquot the compound to minimize freeze-thaw cycles, which can compromise isotopic integrity. Use inert atmospheres (e.g., nitrogen) during handling to limit oxidation .

Advanced Research Questions

Q. How should researchers design experiments to track the metabolic incorporation of this compound in autophagy studies?

- Methodological Answer : Use LC-MS or isotope-ratio mass spectrometry (IRMS) to trace deuterium-labeled spermidine in cellular or tissue samples. Pair with autophagy inhibitors (e.g., chloroquine) or inducers (e.g., rapamycin) to contextualize results. Include non-deuterated spermidine trihydrochloride as a control to distinguish isotopic effects from biological activity .

Q. What experimental controls are necessary to address discrepancies between deuterated and non-deuterated spermidine in kinetic studies?

- Methodological Answer :

- Isotope Effect Controls : Compare reaction rates (e.g., enzyme kinetics) between deuterated and non-deuterated forms to quantify kinetic isotope effects (KIEs).

- Biological Replicates : Use ≥3 replicates to account for variability in cellular uptake or metabolic flux.

- Pathway-Specific Inhibitors : Validate results using autophagy-specific inhibitors (e.g., 3-methyladenine) to confirm spermidine’s role in autophagy versus other pathways .

Q. How can researchers optimize cell-based assays using this compound to minimize cytotoxicity?

- Methodological Answer : Conduct dose-response curves (e.g., 0.1–100 µM) to identify non-toxic concentrations. Use viability assays (MTT, ATP-based) and apoptosis markers (caspase-3/7 activity). For autophagy studies, combine with lysosomal pH probes (LysoTracker) and immunoblotting for LC3-II to confirm pathway activation .

Data Analysis & Contradiction Resolution

Q. How should researchers resolve contradictions in metabolic flux data generated using this compound?

- Methodological Answer :

- Source Validation : Ensure isotopic purity via LC-MS; impurities in labeling can skew flux measurements.

- Cross-Platform Validation : Compare data from IRMS, NMR, and fluorescence-based assays (e.g., dansyl chloride derivatization).

- Statistical Frameworks : Apply multivariate analysis (e.g., PCA) to distinguish biological variation from technical artifacts .

Q. What statistical approaches are recommended for quantifying deuterium enrichment in complex biological matrices?

- Methodological Answer : Use stable isotope-resolved metabolomics (SIRM) with internal standards (e.g., ¹³C-labeled metabolites). Apply linear regression models to correlate deuterium enrichment with metabolic output (e.g., polyamine synthesis rates). For small sample sizes, non-parametric tests (Mann-Whitney U) are advised .

Experimental Design & Optimization

Q. How can researchers optimize LC-MS parameters for quantifying this compound in tissue homogenates?

- Methodological Answer :

- Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic column (e.g., ZIC-pHILIC) to separate polyamines.

- Mass Spectrometry : Operate in positive ion mode with multiple reaction monitoring (MRM) for transitions like m/z 255→170 (deuterated) and m/z 247→162 (non-deuterated).

- Matrix Effects : Normalize using deuterated internal standards (e.g., Spermidine-d10) to correct ion suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.